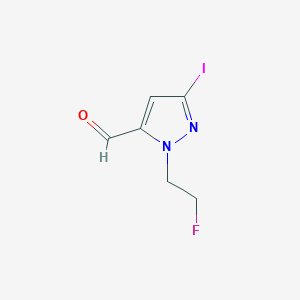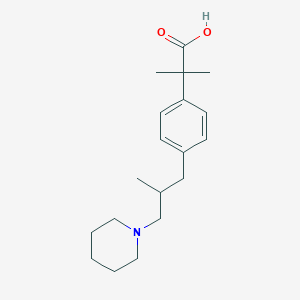
Fenpropidin-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenpropidin-carboxylic acid is a derivative of Fenpropidin, a chiral piperidine fungicide . It is also known as Benzeneacetic acid, α,α-dimethyl-4-[2-methyl-3-(1-piperidinyl)propyl] .
Molecular Structure Analysis
The molecular formula of this compound is C19H29NO2 . The absolute configuration of two Fenpropidin enantiomers was confirmed for the first time using electron circular dichroism and optical activity .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives like Fenpropidin-carboxylic acid, are known for their role as precursors in the production of various industrial chemicals. They are used in fermentative production by engineered microbes such as E. coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial activity at concentrations below the desired yield. Their inhibitory effect is significant, as they're used as food preservatives due to this property. The impact of these acids on microbes includes damage to cell membranes and a decrease in internal pH, affecting the membrane's composition, fluidity, integrity, and hydrophobicity. Identifying metabolic engineering strategies to increase microbial robustness against such inhibition is a focus area, as it can aid in engineering robust strains for improved industrial performance (Jarboe et al., 2013).
Novel Carboxylic Acid Bioisosteres
The importance of carboxylic acid functional groups in the pharmacophore of numerous drugs has led to the exploration of carboxylic acid bioisosteres. With some carboxylic acid-containing drugs being withdrawn due to toxicity, there's a need for alternatives that offer improved metabolic stability and better diffusion across biological membranes. Bioisosteres can address these challenges. Recent developments focus on bioactivity, selectivity, and physicochemical property changes brought about by these substitutes. The continuous interest in carboxylate bioisosteres and the development of novel carboxylic acid substitutes reflect the ongoing innovation in overcoming challenges in drug design (Horgan & O’Sullivan, 2021).
Metabolic Activation of Carboxylic Acids
The metabolic activation of carboxylic acids, which includes compounds like this compound, plays a critical role in drug reactions and toxicity. Metabolites such as acyl-glucuronides and acyl-CoA thioesters are chemically reactive and can lead to adverse reactions. The formation and disposition of these metabolites, along with their chemical reactivity, are key areas of study. Understanding the metabolic activation of carboxylic acids is essential in exploring the consequences of reactive metabolites in clinical settings (Skonberg et al., 2008).
Mécanisme D'action
Pharmacokinetics
It’s known that fenpropidin has a low aqueous solubility and a low volatility . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fenpropidin-carboxylic acid.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its persistence in soil and water systems can be affected by local conditions such as pH, temperature, and the presence of other chemicals . Furthermore, its efficacy can be influenced by the specific strain of fungus and its resistance to fungicides .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFIOLHRCECQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029462 |
Source


|
| Record name | 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2405071.png)
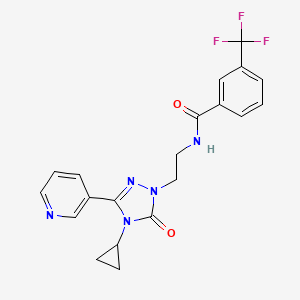
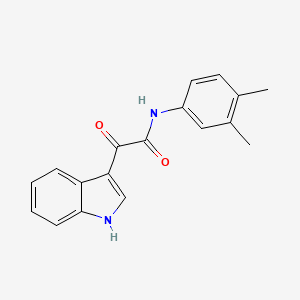
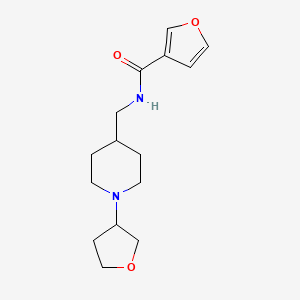
![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2405076.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)

![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)
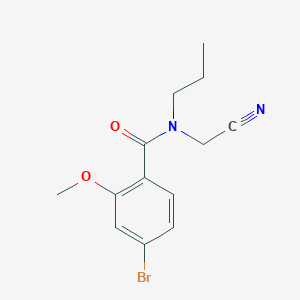
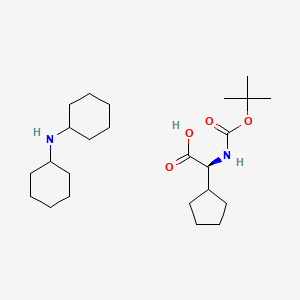
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)
